2-Phenyl-1-(phenylsulfonyl)-3-[(2,4,6-trimethylphenyl)sulfonyl]imidazolidine
Overview
Description
1-(Mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine is an organic compound that belongs to the class of imidazolidines. This compound is characterized by the presence of a mesitylsulfonyl group, a phenyl group, and a phenylsulfonyl group attached to an imidazolidine ring. Imidazolidines are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Preparation Methods
The synthesis of 2-Phenyl-1-(phenylsulfonyl)-3-[(2,4,6-trimethylphenyl)sulfonyl]imidazolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as mesitylsulfonyl chloride, phenylamine, and phenylsulfonyl chloride.
Formation of Imidazolidine Ring: The imidazolidine ring is formed through a cyclization reaction involving the condensation of mesitylsulfonyl chloride and phenylamine.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a substitution reaction using phenylsulfonyl chloride under basic conditions.
The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Chemical Reactions Analysis
1-(Mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to reduce the sulfonyl groups to sulfides. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(phenylsulfonyl)-3-[(2,4,6-trimethylphenyl)sulfonyl]imidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
1-(Mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine can be compared with other similar compounds, such as:
1-(Mesitylsulfonyl)-1H-imidazole: This compound has a similar mesitylsulfonyl group but differs in the structure of the imidazole ring.
3-(1-(Mesitylsulfonyl)-1H-imidazol-4-yl)acrylic acid: This compound contains an imidazole ring with a mesitylsulfonyl group and an acrylic acid moiety.
1-(Mesitylsulfonyl)-1H-indole: This compound features an indole ring with a mesitylsulfonyl group.
The uniqueness of 2-Phenyl-1-(phenylsulfonyl)-3-[(2,4,6-trimethylphenyl)sulfonyl]imidazolidine lies in its specific combination of functional groups and the imidazolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-phenyl-3-(2,4,6-trimethylphenyl)sulfonylimidazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-18-16-19(2)23(20(3)17-18)32(29,30)26-15-14-25(24(26)21-10-6-4-7-11-21)31(27,28)22-12-8-5-9-13-22/h4-13,16-17,24H,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMDDCNAYUWQRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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